Bmpr2-IN-1 (tfa)
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Overview
Description
Bmpr2-IN-1 (trifluoroacetate) is a chemical compound known for its inhibitory effects on bone morphogenetic protein receptor type 2 (BMPR2). This compound has shown potential in research related to pulmonary arterial hypertension, Alzheimer’s disease, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bmpr2-IN-1 (trifluoroacetate) is synthesized through a series of chemical reactions involving pyrazole-based macrocyclic kinase inhibitors.
Industrial Production Methods
The industrial production of Bmpr2-IN-1 (trifluoroacetate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bmpr2-IN-1 (trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where functional groups are replaced with other groups to alter the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of Bmpr2-IN-1 (trifluoroacetate) with altered functional groups, which can be used for further research and development .
Scientific Research Applications
Bmpr2-IN-1 (trifluoroacetate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BMPR2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications in treating diseases such as pulmonary arterial hypertension, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMPR2
Mechanism of Action
Bmpr2-IN-1 (trifluoroacetate) exerts its effects by inhibiting the activity of bone morphogenetic protein receptor type 2 (BMPR2). This inhibition disrupts the signaling pathways mediated by BMPR2, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound specifically targets the kinase domain of BMPR2, preventing its phosphorylation and subsequent activation of downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
JL5: Another BMPR2 inhibitor with similar inhibitory effects but different structural properties.
Ym155: Known for its ability to decrease BMPR2 signaling and cause mislocalization of the receptor
Uniqueness
Bmpr2-IN-1 (trifluoroacetate) is unique due to its high specificity and potency in inhibiting BMPR2. Its trifluoroacetate moiety enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16F3N7O3 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H15N7O.C2HF3O2/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15;3-2(4,5)1(6)7/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23);(H,6,7) |
InChI Key |
OAWNZCPTZLYEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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